4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol
Overview
Description
Synthesis Analysis
- Synthesis methods for similar triazine compounds involve reactions like cyclocondensation and cyclotrimerization. For example, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was synthesized using carbon disulfide in a water/pyridine mixture (Hwang et al., 2006).
- Another synthesis method used for similar compounds involves one-pot reactions under microwave irradiation, as demonstrated in the synthesis of various 4-aryl-6-cycloamino-1,3,5-triazin-2-amines (Dolzhenko et al., 2021).
Molecular Structure Analysis
- The molecular structure of related triazine compounds often features extensive hydrogen bonding and pi-pi stacking interactions. For instance, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one shows such characteristics (Hwang et al., 2006).
Chemical Reactions and Properties
- Triazines like 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol undergo various chemical reactions, including cycloadditions. For instance, aryl-substituted 1,2,4-triazines react with 2-cyclopropylidene-1,3-dimethylimidazolidine, forming zwitterions (Ernd et al., 2005).
- These compounds also participate in reactions involving amino groups, as seen in the N2-amination of 3-methylthio-1,2,4-triazin-5(2H)-ones (Sanemitsu et al., 1982).
Scientific Research Applications
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Biological Properties
- Triazines have been found to possess important biological properties . Some 1,3,5-triazines display antitumor properties and are used clinically to treat lung, breast, and ovarian cancer . The 1,3,5-triazine 6 presents potential use as siderophore (microbial iron shelter) mediated drug .
- Method : These compounds are often synthesized from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .
- Results : The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride in moderate to high yields .
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Heterogeneous Catalysis
- Triazines and tetrazines have great practical applications such as heterogeneous catalysis .
- Method : The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .
- Results : This leads to their use in heterogeneous catalysis .
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Photocatalysis
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Separation and Storage
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Energy-Related Functions
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Insecticide
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Antifungal, Anticancer, Antiviral, Antitumor, Cardiotonic, Anti-HIV, Analgesic, Anti-protozoal Properties
- Triazines and tetrazines have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Method : These properties are often achieved through various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Results : The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
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Corticotrophin-Releasing Factor 1 Receptor Antagonist
- Some triazines present potent corticotrophin-releasing factor 1 receptor antagonist activity .
- Method : The specific method of application or experimental procedure would depend on the specific study or application .
- Results : The compound 9 is a potent corticotrophin-releasing factor 1 receptor antagonist .
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Leukotriene C4 (LTC4) Antagonist
- Some triazines show potent activity against leukotriene C4 (LTC4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .
- Method : The specific method of application or experimental procedure would depend on the specific study or application .
- Results : The compounds of type 8 show potent activity against LTC4 .
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Trypanosoma Brucei Inhibitor
- Some triazine substituted polyamines present a good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomasis .
- Method : The specific method of application or experimental procedure would depend on the specific study or application .
- Results : The substrate 10 presents a good in vitro activity against Trypanosoma brucei .
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Antimicrobial Activity
- Some synthesized triazine compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
- Method : The specific method of application or experimental procedure would depend on the specific study or application .
- Results : The synthesized compounds (9 – 31) have been evaluated for their antimicrobial activity .
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Atom-Efficient Synthesis
- An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source has been demonstrated .
- Method : This strategy works smoothly under air atmosphere, and affords symmetrical 2,4,6-trisubstituted and unsymmetrical 1,3,5-triazines .
- Results : This method provides a straightforward and atom-efficient approach to 2,4,6-trisubstituted 1,3,5-triazines using an inexpensive, easily available ammonium salt as the sole nitrogen source .
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Herbicide Degradation Product
- Acetoguanide, a degradation product of the sulfonylurea herbicide Iodosulfuron, is a 1,3,5-triazine derivative .
- Method : The specific method of application or experimental procedure would depend on the specific study or application .
- Results : Acetoguanide is formed as a degradation product of the herbicide Iodosulfuron .
Future Directions
properties
IUPAC Name |
4-amino-6-cyclopropyl-1H-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-8-4(3-1-2-3)9-6(11)10-5/h3H,1-2H2,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULJRIAAGBPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381938 | |
Record name | 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol | |
CAS RN |
175204-67-8 | |
Record name | 6-Amino-4-cyclopropyl-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-cyclopropyl-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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